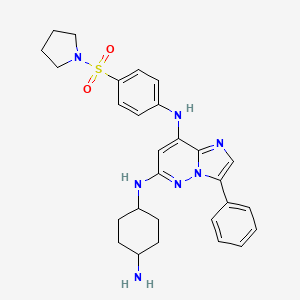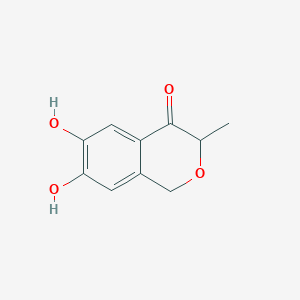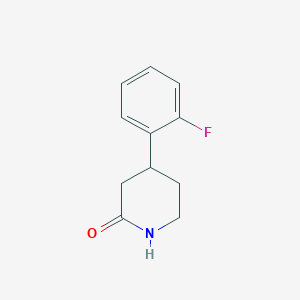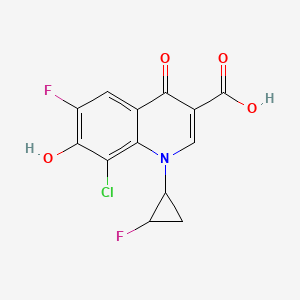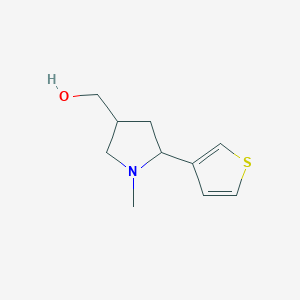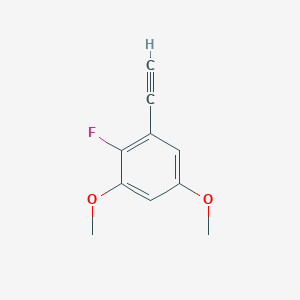
1-Ethynyl-2-fluoro-3,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2-fluoro-3,5-dimethoxybenzene is an organic compound with the molecular formula C10H9FO2 It is a derivative of benzene, featuring ethynyl, fluoro, and dimethoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-2-fluoro-3,5-dimethoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a fluorobenzene derivative, the ethynyl and methoxy groups can be introduced through reactions involving reagents like tetrabutylammonium iodide and boron trichloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethynyl-2-fluoro-3,5-dimethoxybenzene can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the compound to a simpler form.
Substitution: Electrophilic aromatic substitution is a common reaction for benzene derivatives, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-2-fluoro-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-ethynyl-2-fluoro-3,5-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors The ethynyl and fluoro groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways
Comparación Con Compuestos Similares
Similar Compounds
1-Ethynyl-3,5-dimethoxybenzene: Lacks the fluoro substituent, which can significantly alter its chemical properties.
1-Fluoro-3,5-dimethoxybenzene:
1-Ethynyl-3,5-difluorobenzene: Contains an additional fluoro group, which can further modify its chemical behavior.
Uniqueness
1-Ethynyl-2-fluoro-3,5-dimethoxybenzene is unique due to the combination of ethynyl, fluoro, and dimethoxy groups. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H9FO2 |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
1-ethynyl-2-fluoro-3,5-dimethoxybenzene |
InChI |
InChI=1S/C10H9FO2/c1-4-7-5-8(12-2)6-9(13-3)10(7)11/h1,5-6H,2-3H3 |
Clave InChI |
RDLDIZODNZSRRQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)F)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


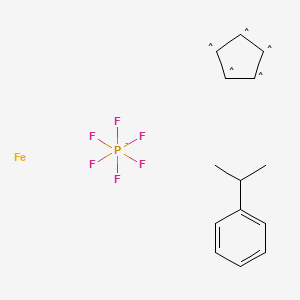
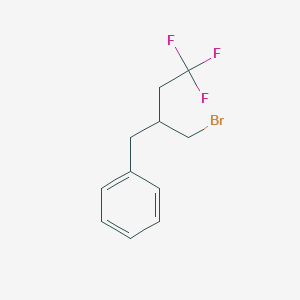
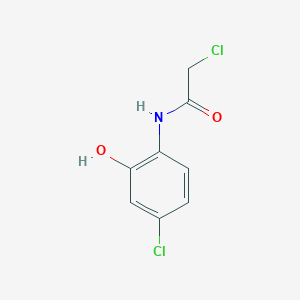
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)
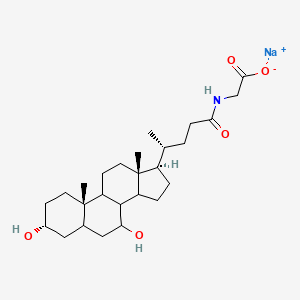
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
